2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid
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Overview
Description
2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid is an organic compound with the molecular formula C6H7NO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid typically involves the reaction of 4-methyl-5-thiazolecarboxylic acid with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of certain antibiotics and antiviral agents.
Industry: The compound is utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by forming stable complexes, thereby blocking their catalytic function. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
- 2-Mercapto-4-methyl-5-thiazoleacetic Acid
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolylacetic Acid
- 4-Methyl-2-thioxo-2,3-dihydrothiazol-5-ylacetic Acid
Comparison: Compared to these similar compounds, 2-Hydroxy-2-(4-methyl-5-thiazolyl)acetic Acid exhibits unique properties due to the presence of the hydroxyl group. This functional group enhances its solubility in water and its ability to form hydrogen bonds, which can significantly influence its reactivity and biological activity .
Properties
Molecular Formula |
C6H7NO3S |
---|---|
Molecular Weight |
173.19 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C6H7NO3S/c1-3-5(11-2-7-3)4(8)6(9)10/h2,4,8H,1H3,(H,9,10) |
InChI Key |
VQWLYYZPRVQNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(C(=O)O)O |
Origin of Product |
United States |
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